

Solubility Profile of 2-(Bromomethyl)benzyl alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(Bromomethyl)benzyl alcohol*

Cat. No.: *B150930*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2-(Bromomethyl)benzyl alcohol** in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a detailed qualitative assessment based on the molecule's structural features and the known solubility of analogous compounds. Furthermore, it outlines standard experimental protocols for determining solubility, offering a practical framework for researchers to generate their own data. This document is intended to be a valuable resource for scientists and professionals in drug development and other research areas where **2-(Bromomethyl)benzyl alcohol** is utilized.

Introduction

2-(Bromomethyl)benzyl alcohol is a substituted aromatic alcohol with the chemical formula C_8H_9BrO . Its structure, featuring a polar hydroxyl group, a nonpolar benzene ring, and a bromomethyl group, imparts a nuanced solubility profile that is critical for its application in various chemical syntheses and pharmaceutical research. Understanding its solubility in different organic solvents is paramount for reaction optimization, purification, and formulation development. This guide aims to provide a thorough understanding of these characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(Bromomethyl)benzyl alcohol** is presented in Table 1. These properties influence its solubility behavior.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ BrO	[1]
Molecular Weight	201.06 g/mol	[1]
Melting Point	66-68 °C	[2]
Boiling Point	279.6 ± 20.0 °C (Predicted)	[3]
Form	Solid	[2]
pKa	14.18 ± 0.10 (Predicted)	[3]

Solubility in Organic Solvents: A Qualitative Assessment

While specific quantitative solubility data for **2-(Bromomethyl)benzyl alcohol** is not readily available in the literature, a qualitative assessment can be made based on the principle of "like dissolves like" and by comparing it to the known solubility of benzyl alcohol.

Structural Considerations:

- Polar Hydroxyl Group (-OH): This group is capable of hydrogen bonding, suggesting solubility in polar protic solvents like alcohols (e.g., methanol, ethanol).
- Aromatic Benzene Ring: The nonpolar nature of the benzene ring suggests solubility in nonpolar and moderately polar aprotic solvents (e.g., toluene, diethyl ether, ethyl acetate).
- Bromomethyl Group (-CH₂Br): The presence of the halogenated alkyl group can slightly increase the molecule's polarity and polarizability compared to toluene, potentially influencing its interaction with various solvents.

Inference from Benzyl Alcohol:

Benzyl alcohol, the parent compound without the bromomethyl substituent, is miscible with alcohols and diethyl ether and has moderate solubility in water.^[4] It is also soluble in benzene, chloroform, and acetone.^[5] Given the structural similarity, **2-(Bromomethyl)benzyl alcohol** is expected to exhibit a comparable, though not identical, solubility profile. The addition of the bromomethyl group increases the molecular weight and may slightly alter the overall polarity, which could lead to variations in solubility compared to benzyl alcohol.

Expected Solubility Trends:

- High Solubility: Expected in polar aprotic solvents such as acetone and ethyl acetate, as well as in alcohols like methanol and ethanol, where both the polar and nonpolar parts of the molecule can interact favorably with the solvent. Synthesis procedures for **2-(Bromomethyl)benzyl alcohol** utilize ethyl acetate and diethyl ether for extraction and purification, indicating good solubility in these solvents.^[6]
- Moderate Solubility: Likely to be soluble in aromatic hydrocarbons like toluene and chlorinated solvents like dichloromethane and chloroform.
- Low Solubility: Expected in highly nonpolar aliphatic hydrocarbons such as hexane and heptane, as the polar hydroxyl group would hinder dissolution.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for the determination of solubility.

Gravimetric Method

This is a common and straightforward method for determining the equilibrium solubility of a solid in a solvent.

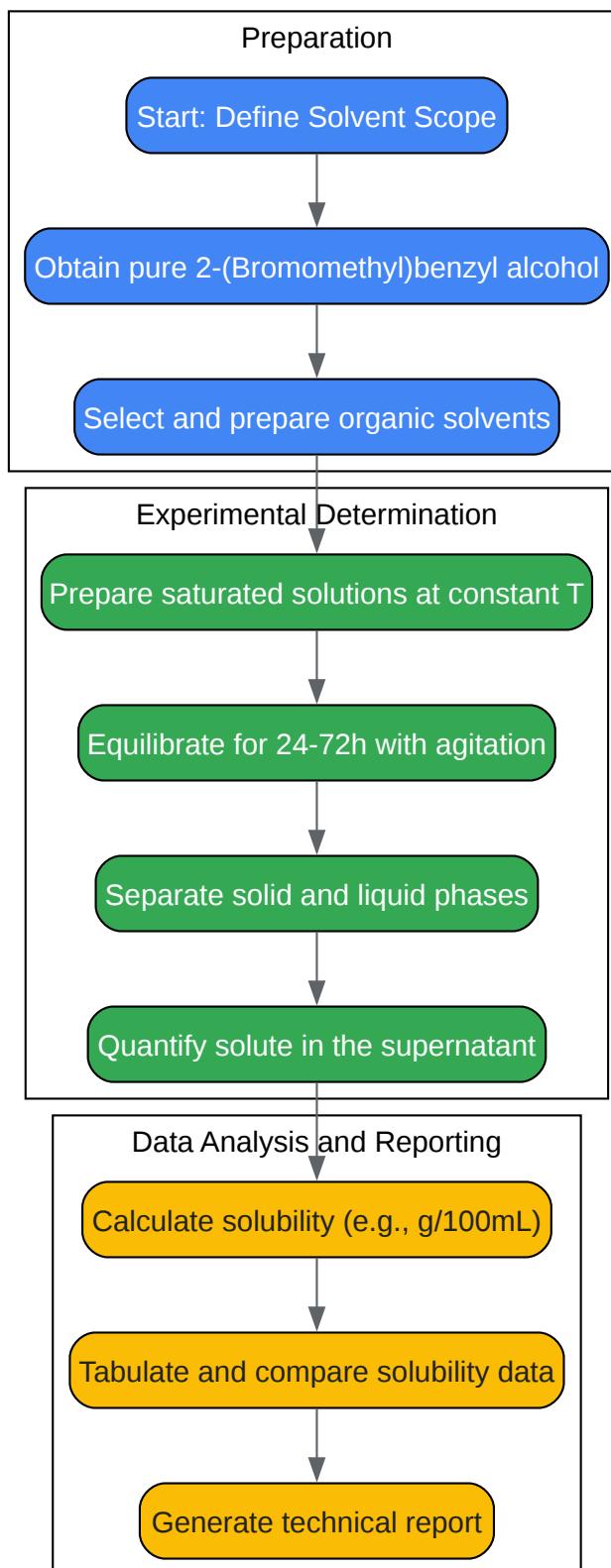
Methodology:

- Saturation: An excess amount of **2-(Bromomethyl)benzyl alcohol** is added to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial).

- Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer. The time required for equilibration should be determined experimentally but is typically in the range of 24-72 hours.
- Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to facilitate this process.
- Sampling: A clear aliquot of the saturated solution is carefully withdrawn using a pre-weighed, pre-heated (to prevent precipitation upon cooling) syringe fitted with a filter (e.g., a 0.45 μm PTFE filter) to remove any undissolved particles.
- Solvent Evaporation: The collected aliquot is transferred to a pre-weighed container, and the solvent is evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the solute.
- Quantification: The container with the dried solute is weighed, and the mass of the dissolved **2-(Bromomethyl)benzyl alcohol** is determined. The solubility is then expressed in terms of g/100 mL, g/kg of solvent, or mole fraction.

Isothermal Shake-Flask Method followed by UV-Vis Spectroscopy

This method is suitable if the solute has a chromophore that allows for quantification by UV-Vis spectroscopy.


Methodology:

- Calibration Curve: A series of standard solutions of **2-(Bromomethyl)benzyl alcohol** of known concentrations in the chosen solvent are prepared. The absorbance of these standards is measured at the wavelength of maximum absorbance (λ_{max}) to construct a calibration curve (absorbance vs. concentration).
- Saturation and Equilibration: Follow steps 1 and 2 from the Gravimetric Method.
- Phase Separation and Sampling: Follow steps 3 and 4 from the Gravimetric Method.

- Dilution: The clear, saturated aliquot is diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
- Spectroscopic Measurement: The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at the predetermined λ_{max} .
- Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Visualizing the Workflow

The logical flow of assessing the solubility of **2-(Bromomethyl)benzyl alcohol** can be represented in a workflow diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for **2-(Bromomethyl)benzyl alcohol** in a range of organic solvents is not extensively documented, a qualitative understanding based on its chemical structure and comparison with benzyl alcohol can guide its use in a laboratory and industrial setting. For precise applications, it is recommended that researchers determine the solubility experimentally using the standardized protocols outlined in this guide. This document serves as a foundational resource for professionals working with **2-(Bromomethyl)benzyl alcohol**, enabling them to make informed decisions regarding solvent selection and process development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Bromomethyl)benzyl alcohol | C8H9BrO | CID 10943522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Bromomethyl)benzyl alcohol 95 74785-02-7 [sigmaaldrich.com]
- 3. 2-(BROMOMETHYL)BENZYL ALCOHOL, 95% CAS#: 74785-02-7 [m.chemicalbook.com]
- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-(BROMOMETHYL)BENZYL ALCOHOL, 95% synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Solubility Profile of 2-(Bromomethyl)benzyl alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150930#solubility-of-2-bromomethyl-benzyl-alcohol-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com